N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various fields, including drug discovery, materials science, and catalysis.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms
Mode of Action
The mode of action of quinoxaline derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Quinoxaline derivatives can affect a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoxaline derivatives can vary widely depending on the specific compound
Result of Action
The molecular and cellular effects of quinoxaline derivatives can vary widely depending on their specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of quinoxaline derivatives
Preparation Methods
The synthesis of N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoxaline core, followed by the introduction of the 3,5-dimethylphenyl group and the thiophene-2-sulfonamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery.
Industry: The compound is used in materials science for the development of new materials with specific properties.
Comparison with Similar Compounds
N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
- N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-carboxamide
- N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-phosphonate These compounds share a similar quinoxaline core but differ in the functional groups attached to the thiophene ring. The uniqueness of this compound lies in its specific sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-10-14(2)12-15(11-13)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-9-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSNAKKFGWVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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